molecular formula C16H20N2 B8737477 6-(1-Piperidinylmethyl)naphthalene-2-amine CAS No. 372149-61-6

6-(1-Piperidinylmethyl)naphthalene-2-amine

Cat. No. B8737477
M. Wt: 240.34 g/mol
InChI Key: PZJPGXPFQBLOHQ-UHFFFAOYSA-N
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Patent
US06930185B2

Procedure details

The tert-butyl 6-(1-piperidinylmethyl)-2-naphtylcarbamate (710 mg, 2.09 mmol) obtained in Reference Example 3 was dissolved in trifluoroacetic acid (10 ml), and the solution was stirred at room temperature for 1 hour. The reaction solution was concentrated under reduced pressure, ethyl acetate (50 ml) was added to the residue, the mixture was washed with an aqueous potassium carbonate solution (50 ml) and an aqueous saturated sodium chloride solution (50 ml), and concentrated under reduced pressure to obtain the titled compound (420 mg, 1.75 mmol) as pale orange crystals.
Name
tert-butyl 6-(1-piperidinylmethyl)-2-naphtylcarbamate
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([NH:18]C(=O)OC(C)(C)C)[CH:12]=[CH:11]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>FC(F)(F)C(O)=O>[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH:14]=[C:13]([NH2:18])[CH:12]=[CH:11]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
tert-butyl 6-(1-piperidinylmethyl)-2-naphtylcarbamate
Quantity
710 mg
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C2C=CC(=CC2=CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, ethyl acetate (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
the mixture was washed with an aqueous potassium carbonate solution (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
an aqueous saturated sodium chloride solution (50 ml), and concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C2C=CC(=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.75 mmol
AMOUNT: MASS 420 mg
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.